2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone
Description
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is a complex organic compound that features a combination of fluorophenyl, sulfonyl, oxazole, and thioether functional groups
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S2/c24-18-11-13-19(14-12-18)31(27,28)22-23(29-21(25-22)17-9-5-2-6-10-17)30-15-20(26)16-7-3-1-4-8-16/h1-14H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOPCANNMGUWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and automated reaction systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazole: Shares the oxazole and fluorophenyl groups but lacks the thioether linkage.
2-(4-Sulfamoylphenyl)pyrimidine: Contains a sulfonyl group and aromatic rings but differs in the core structure.
Uniqueness
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Biological Activity
2-((4-((4-Fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)-1-phenylethanone, also known by its CAS number 850926-11-3, is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structural features, including a sulfonyl group, an oxazole ring, and a phenyl ketone moiety, suggest various biological activities. This article provides a detailed examination of its biological activity based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is . The structure can be represented as follows:
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. The functional groups within the compound facilitate binding to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and analgesic activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Anti-inflammatory Activity
Studies have shown that oxazole derivatives often possess significant anti-inflammatory properties. For instance, certain oxazolone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
2. Analgesic Activity
In vivo studies demonstrate that related compounds exhibit analgesic effects. For example, the analgesic efficacy was evaluated using the writhing test and hot plate test in mice, showing promising results for compounds containing similar structural motifs .
3. Antioxidant Activity
Compounds with oxazole rings have also been linked to antioxidant properties. The presence of specific substituents influences their ability to inhibit lipid peroxidation significantly .
Comparative Analysis with Similar Compounds
The following table summarizes some structural similarities and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-(4-Bromophenyl)sulfonyl)phenol | Sulfonamide group, phenolic structure | Exhibits strong antibacterial activity |
| 4-(Fluorophenyl)thiazole | Thiazole ring, fluorine substitution | Known for antifungal properties |
| 2-(Phenoxymethyl)benzothiazole | Benzothiazole core, ether linkage | Displays anti-cancer activity |
Case Studies and Research Findings
Research has shown that the synthesis of this compound typically involves multi-step organic reactions such as the Suzuki–Miyaura coupling reaction. Molecular docking studies have been employed to predict binding affinities against pain-related targets like COX enzymes . Additionally, acute toxicity assessments indicate low toxicity levels in animal models, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
